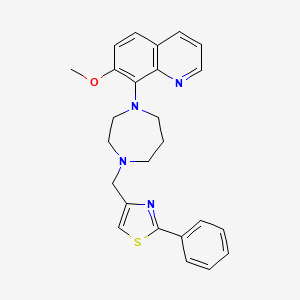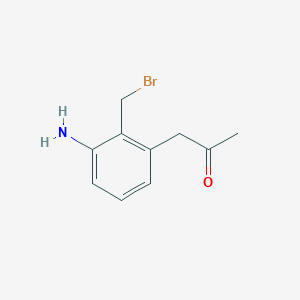![molecular formula C11H11ClIN3O B14050676 3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol](/img/structure/B14050676.png)
3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol is a complex organic compound that features a unique structure combining a cyclobutanol ring with an imidazo[1,5-a]pyrazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol typically involves multi-step organic reactionsThe final step involves the formation of the cyclobutanol ring through cyclization reactions under controlled conditions .
Industrial Production Methods
These optimizations may include the use of more efficient catalysts, improved reaction conditions, and scalable purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: Halogen atoms (chlorine and iodine) in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazo[1,5-a]pyrazine derivatives .
Applications De Recherche Scientifique
3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.
Industry: The compound may be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol involves its interaction with specific molecular targets. The imidazo[1,5-a]pyrazine moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may influence signal transduction pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Chloro-3-iodoimidazo[1,2-a]pyrazine: Shares a similar core structure but lacks the cyclobutanol ring.
3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutanone: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness
The uniqueness of 3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol lies in its combination of a cyclobutanol ring with the imidazo[1,5-a]pyrazine core, which may confer distinct chemical and biological properties compared to its analogs .
Propriétés
Formule moléculaire |
C11H11ClIN3O |
|---|---|
Poids moléculaire |
363.58 g/mol |
Nom IUPAC |
3-(8-chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutan-1-ol |
InChI |
InChI=1S/C11H11ClIN3O/c1-11(17)4-6(5-11)10-15-9(13)7-8(12)14-2-3-16(7)10/h2-3,6,17H,4-5H2,1H3 |
Clé InChI |
LVURRLOPVIUNND-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C1)C2=NC(=C3N2C=CN=C3Cl)I)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![11-Phenyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-11H-benzo[a]carbazole](/img/structure/B14050650.png)
![2-(2-((4-Carbamimidoylphenylamino)methyl)-7-ethyl-3-methyl-6-(N-(pyridin-2-yl)formamido)-2,3-dihydro-1H-benzo[d]imidazol-1-yl)propanoic acid](/img/structure/B14050658.png)


